1-(2-Chloro-5-methoxypyridin-3-yl)ethan-1-one
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Overview
Description
1-(2-Chloro-5-methoxypyridin-3-yl)ethan-1-one is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 2-position and a methoxy group at the 5-position of the pyridine ring, along with an ethanone moiety at the 3-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(2-Chloro-5-methoxypyridin-3-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-methoxypyridine with ethanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the product. These methods often employ catalysts and solvents to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
1-(2-Chloro-5-methoxypyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone moiety to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-Chloro-5-methoxypyridin-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-methoxypyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Chloro-5-methoxypyridin-3-yl)ethan-1-one can be compared with other similar compounds such as:
1-(2-Chloropyridin-3-yl)ethan-1-amine: This compound has an amine group instead of a methoxy group, leading to different chemical and biological properties.
1-(5-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride: The position of the methoxy group and the presence of a dihydrochloride salt influence its reactivity and solubility.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C8H8ClNO2 |
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Molecular Weight |
185.61 g/mol |
IUPAC Name |
1-(2-chloro-5-methoxypyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)7-3-6(12-2)4-10-8(7)9/h3-4H,1-2H3 |
InChI Key |
JULFOIOGXVYOSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=CC(=C1)OC)Cl |
Origin of Product |
United States |
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